2-Methyl-d-cysteinamide
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Overview
Description
2-Methyl-d-cysteinamide is an organic compound belonging to the class of alpha amino acid amides It is a derivative of cysteine, an amino acid containing a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-d-cysteinamide typically involves the reaction of 2-methylcysteine with an appropriate amide-forming reagent. One common method is the reaction of 2-methylcysteine with an acid chloride or anhydride in the presence of a base such as pyridine or sodium hydroxide. The reaction is usually carried out at room temperature and provides high yields .
Industrial Production Methods
Industrial production of this compound can involve biotechnological processes. For example, cells of microorganisms with stereoselective hydrolysis activity can be used to produce optically active 2-alkylcysteine derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-d-cysteinamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated cysteinamide derivatives.
Scientific Research Applications
2-Methyl-d-cysteinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate melanin synthesis and its antioxidant properties
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-d-cysteinamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit tyrosinase-mediated dopachrome formation by chelating copper at the active site of the enzyme. This dual mechanism allows it to modulate melanin synthesis effectively .
Comparison with Similar Compounds
Similar Compounds
L-Cysteinamide: Another derivative of cysteine with similar properties.
N-Acetyl L-Cysteinamide: A derivative with an acetyl group, known for its antioxidant properties.
Cysteamine: A simpler thiol compound with similar biological activities.
Uniqueness
2-Methyl-d-cysteinamide is unique due to its specific structural features, such as the presence of a methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
872851-77-9 |
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Molecular Formula |
C4H10N2OS |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-methyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C4H10N2OS/c1-4(6,2-8)3(5)7/h8H,2,6H2,1H3,(H2,5,7)/t4-/m1/s1 |
InChI Key |
QBHGMYNKZZRYOI-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@](CS)(C(=O)N)N |
Canonical SMILES |
CC(CS)(C(=O)N)N |
Origin of Product |
United States |
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